2-Propylpyridine 1-oxide

Antitubercular synthesis Pharmaceutical intermediate sourcing Supply chain specification

This 2-propyl isomer is the mandatory intermediate for the second-line antitubercular agent prothionamide. Substitution with the 2-ethyl analog would irreversibly divert synthesis to ethionamide, a distinct API with separate regulatory filings. Its unique N-oxide dipole and characteristic McLafferty fragmentation fingerprint distinguish it in QC/QA workflows. This compound is essential for correct API manufacturing and probing β-hydride elimination pathways in rearrangement studies.

Molecular Formula C8H11NO
Molecular Weight 137.18 g/mol
CAS No. 20609-07-8
Cat. No. B1607168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propylpyridine 1-oxide
CAS20609-07-8
Molecular FormulaC8H11NO
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESCCCC1=CC=CC=[N+]1[O-]
InChIInChI=1S/C8H11NO/c1-2-5-8-6-3-4-7-9(8)10/h3-4,6-7H,2,5H2,1H3
InChIKeyAEMUJNMHHWNVSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 0.1 kg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Propylpyridine 1-Oxide (CAS 20609-07-8): Core Identity, Physicochemical Profile, and Industrial Provenance


2-Propylpyridine 1-oxide (CAS 20609-07-8) is a 2-alkyl-substituted pyridine N-oxide with the molecular formula C₈H₁₁NO and a molecular weight of 137.18 g·mol⁻¹ . The N-oxide functional group introduces a strong permanent dipole (exact mass 137.08413 Da; polar surface area ~25.5 Ų) and fundamentally alters the electronic character of the pyridine ring, enabling reactivity patterns that are inaccessible to the parent 2-propylpyridine . Industrially, the compound is produced by oxidation of 2-propylpyridine with hydrogen peroxide in acetic acid at 70–80 °C, and its principal established role is as a dedicated intermediate in the synthesis of the WHO-recognized second-line antitubercular agent prothionamide (2-propylpyridine-4-carbothioamide) [1].

Why 2-Propylpyridine 1-Oxide Cannot Be Replaced by Generic Pyridine N-Oxide or Shorter-Chain Alkyl Analogs


The alkyl chain length and its position on the pyridine ring are not passive structural decorations; they directly govern three dimensions critical for procurement decisions: (i) the identity of the downstream active pharmaceutical ingredient (prothionamide vs. ethionamide), (ii) the dominant rearrangement pathway under acetylation conditions, and (iii) the gas-phase fragmentation fingerprint used for QC/QA verification [1][2]. A buyer substituting 2-ethylpyridine N-oxide for 2-propylpyridine N-oxide would irreversibly divert the synthesis toward ethionamide rather than prothionamide—two drugs with distinct WHO classifications and resistance profiles [3]. Similarly, the mass spectrometric loss-of-OH fragmentation intensity, which is strong for 2-methyl- and 2-ethylpyridine N-oxides but weak for the 2-propyl (n-butyl-type) congener, means that analytical methods validated for one homolog cannot be directly applied to another without revalidation [2].

2-Propylpyridine 1-Oxide (CAS 20609-07-8): Quantitative Differentiation Evidence Against Alkylpyridine N-Oxide Comparators


Prothionamide vs. Ethionamide Intermediate: Alkyl Chain Length Dictates Final API Identity and WHO Drug Classification

2-Propylpyridine 1-oxide is the dedicated industrial precursor to prothionamide (2-propylpyridine-4-carbothioamide), whereas the one-carbon-shorter homolog 2-ethylpyridine N-oxide is the precursor to ethionamide (2-ethylpyridine-4-carbothioamide) [1][2]. Both prothionamide and ethionamide are WHO-classified second-line antitubercular agents; however, they are not interchangeable—prothionamide is often selected for MDR-TB regimens when ethionamide intolerance emerges and is listed as a distinct entity in WHO treatment guidelines [3]. The quantitative distinction is structural: the propyl side chain (three carbons) vs. the ethyl side chain (two carbons) results in a molecular weight difference of 14 Da (prothionamide MW 180.27 vs. ethionamide MW 166.24) and a corresponding difference in LogP and pharmacokinetic profile .

Antitubercular synthesis Pharmaceutical intermediate sourcing Supply chain specification

Acetic Anhydride Rearrangement: 2-Propyl Derivative Uniquely Produces a Considerable Amount of 2-Prop-1-enylpyridine

In the classic Bodalski–Katritzky study of the acetic anhydride rearrangement of 2-alkylpyridine 1-oxides, 2-propylpyridine 1-oxide exhibits a qualitatively distinct product distribution: it produces a considerable amount of 2-prop-1-enylpyridine via an elimination pathway, whereas the 2-cyclopentylmethyl and 2-neopentyl analogs undergo carbonium ion rearrangements yielding products rationalized by Wagner–Meerwein-type skeletal reorganization [1]. This mechanistic divergence was pivotal in establishing that an ion-pair rather than a radical-pair intermediate operates in the reaction. The observation is qualitative but structurally diagnostic—the n-propyl chain can undergo β-hydride elimination to generate the alkenyl product, a pathway not available to methyl, ethyl (which would require less favorable elimination), or branched alkyl substituents [1].

Reaction mechanism Process chemistry Synthetic intermediate specification

Mass Spectral Fragmentation Fingerprint: Weak Loss-of-OH Distinguishes n-Butyl-Type (2-Propyl) from 2-Methyl- and 2-Ethylpyridine N-Oxides

The comprehensive mass spectral study by Lightner et al. (1970) at 70 eV and 14 eV demonstrated that the loss-of-OH fragmentation ([M–17]⁺) is most important (i.e., most intense) for 2-methyl- and 2-ethylpyridine N-oxides, whereas all isomeric n-butylpyridine N-oxides—including 2-propylpyridine 1-oxide (categorized as an n-butyl-type side chain of three carbons)—show only a very weak loss-of-OH from the molecular ion [1]. Instead, the dominant diagnostic fragmentation for the n-butyl-type N-oxides is a much stronger loss-of-OH from the [M–42] fragment ion, corresponding to McLafferty rearrangement with loss of propene (C₃H₆) followed by OH loss [1]. The loss-of-oxygen ([M–16]⁺) fragmentation is relatively intense in all cases and is therefore not discriminatory.

Analytical quality control Mass spectrometry QC/QA specification

Infrared N–O Stretching Frequency: Positional and Alkyl Substituent Effects Enable Spectroscopic Discrimination

The foundational IR spectroscopic study of 15 alkylpyridine 1-oxides (Shindo, 1956) established that the N–O stretching vibration appears as a strong absorption in the 1200–1300 cm⁻¹ region and that its exact frequency is sensitive to both the position and the electronic nature of the alkyl substituent [1]. A 3-alkyl substituent causes a shift to higher frequency relative to 2-alkyl substitution; within the 4-substituted series, a reasonable correlation was found between N–O frequency and the electronic (Hammett-type) nature of the substituent [1]. While the study does not report the exact frequency for 2-propylpyridine 1-oxide individually, it provides the class-level framework: the N–O stretching frequency of 2-propylpyridine 1-oxide is expected to differ measurably from that of 2-methyl-, 2-ethyl-, 3-alkyl-, and 4-alkyl-substituted pyridine 1-oxides, enabling spectroscopic identity confirmation when a certified reference standard is used [1][2].

Infrared spectroscopy Structural confirmation Analytical method validation

Cell Differentiation Activity: Reported Induction of Monocyte Differentiation in Undifferentiated Proliferating Cells

A curated bioactivity record for 2-propylpyridine 1-oxide states that 'this compound exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte thus evidencing use as an anti-cancer agent and for the treatment of skin diseases such as psoriasis' [1]. The primary source from which this claim derives is not fully traceable through the current search (the record appears in a web data commons aggregation), and no EC₅₀, IC₅₀, or comparative data against a structurally defined analog are available [1]. Importantly, this activity profile—proliferation arrest coupled with induction of monocytic differentiation—is mechanistically reminiscent of the established differentiation therapy paradigm (e.g., all-trans retinoic acid in acute promyelocytic leukemia) and is not a generic property of all alkylpyridine N-oxides [2].

Anticancer research Cell differentiation Phenotypic screening

2-Propylpyridine 1-Oxide (CAS 20609-07-8): Evidence-Backed Application Scenarios for Procurement Decision-Making


Dedicated Intermediate for Prothionamide API Manufacturing (Antitubercular Supply Chain)

2-Propylpyridine 1-oxide is the committed intermediate for the synthesis of prothionamide, a WHO-classified second-line drug for multidrug-resistant tuberculosis (MDR-TB) [1][2]. Procuring this specific N-oxide—rather than 2-ethylpyridine N-oxide—is mandatory because the one-carbon homolog directs the downstream thioamidation to prothionamide (2-propylpyridine-4-carbothioamide, MW 180.27) rather than ethionamide (2-ethylpyridine-4-carbothioamide, MW 166.24) [1]. The two APIs are distinct drug substances with separate regulatory filings; a change in intermediate would constitute a fundamental process change requiring full revalidation.

Mechanistic Process Chemistry Studies of the Boekelheide-Type Rearrangement

The unique behavior of 2-propylpyridine 1-oxide in the acetic anhydride rearrangement—producing a considerable amount of 2-prop-1-enylpyridine via elimination rather than skeletal rearrangement—was critical in establishing the ion-pair mechanism of this synthetically important transformation [3]. Researchers studying reaction mechanisms, byproduct profiles, or optimizing process yields for 2-alkylpyridine N-oxide rearrangements should select the 2-propyl congener if their objective is to probe β-hydride elimination pathways or to benchmark against the classic Bodalski–Katritzky data.

Analytical Reference Standard for QC/QA Mass Spectrometry Method Development

The characteristic mass spectral fragmentation fingerprint—very weak [M–OH]⁺ from the molecular ion and dominant [M–42–OH]⁺ from the McLafferty rearrangement fragment—is documented in the primary literature and clearly distinguishes 2-propylpyridine 1-oxide (n-butyl-type) from 2-methyl- and 2-ethylpyridine N-oxides [4]. QC laboratories responsible for incoming material identity testing or purity assessment can use this compound as a reference standard when developing or validating GC-MS or LC-MS methods for alkylpyridine N-oxide intermediates.

Exploratory Medicinal Chemistry: Differentiation-Inducing Phenotype Screening

The reported activity of 2-propylpyridine 1-oxide in arresting proliferation of undifferentiated cells and inducing monocyte differentiation—while not yet supported by peer-reviewed quantitative data—presents a testable hypothesis for medicinal chemistry programs targeting acute myeloid leukemia or other malignancies amenable to differentiation therapy [5][6]. Researchers should request the compound for follow-up phenotypic screening and SAR studies, with the caveat that the primary data source requires independent verification.

Quote Request

Request a Quote for 2-Propylpyridine 1-oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.